N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide
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Overview
Description
N-(3,5-Dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that combines aromatic rings, a pyridine moiety, and a carbothioamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diketones or β-keto esters.
Introduction of the Hydroxy(diphenyl)methyl Group: This step involves the addition of a hydroxy(diphenyl)methyl group to the pyridine ring, which can be achieved through a Friedel-Crafts alkylation reaction using diphenylmethanol and a suitable catalyst.
Attachment of the Carbothioamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbothioamide group to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro compounds, halogenated derivatives
Scientific Research Applications
N-(3,5-Dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to specific active sites, modulating the activity of the target molecules. This can result in various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dimethylphenyl)-4-[hydroxy(phenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide
- N-(3,5-Dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarboxamide
Uniqueness
N-(3,5-Dimethylphenyl)-4-[hydroxy(diphenyl)methyl]tetrahydro-1(2H)-pyridinecarbothioamide is unique due to the presence of both the hydroxy(diphenyl)methyl group and the carbothioamide group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds that may lack one or more of these features.
Properties
Molecular Formula |
C27H30N2OS |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide |
InChI |
InChI=1S/C27H30N2OS/c1-20-17-21(2)19-25(18-20)28-26(31)29-15-13-24(14-16-29)27(30,22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-12,17-19,24,30H,13-16H2,1-2H3,(H,28,31) |
InChI Key |
MSALXXUOCVYTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C |
Origin of Product |
United States |
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